N-(3-methoxypropyl)quinoxalin-2-amine
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Overview
Description
N-(3-methoxypropyl)quinoxalin-2-amine: is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions:
Three-Component Reaction: One common method for synthesizing N-(3-methoxypropyl)quinoxalin-2-amine involves a three-component reaction using 1,2-diamines, aldehydes, and isocyanides.
Copper-Catalyzed Oxidative Amination: Another method involves the copper-catalyzed oxidative amination of quinoxalin-2-ones with primary or secondary amines.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Alkylation: N-(3-methoxypropyl)quinoxalin-2-amine can undergo regioselective C-3-alkylation via C–N bond cleavage of amine-derived Katritzky salts.
Photochemical Reactions: The compound can also participate in photochemical reactions, leading to the formation of reductive dimers or dihydro dimers depending on the substituents present.
Common Reagents and Conditions:
Photoredox Catalysts: Eosin-y and DIPEA are commonly used in photoredox catalysis for alkylation reactions.
Copper Catalysts: Copper salts are used in oxidative amination reactions.
Major Products:
C-3-Alkylated Quinoxalin-2-ones: These are the major products formed from the alkylation reactions.
Dihydroquinoxalin-2-ones: These are formed from photochemical reactions under specific conditions.
Scientific Research Applications
Chemistry:
Synthesis of Hybrids: N-(3-methoxypropyl)quinoxalin-2-amine is used in the synthesis of phenylisoxazole quinoxalin-2-amine hybrids, which have shown potential as α-amylase and α-glucosidase inhibitors.
Biology and Medicine:
Antimicrobial Activity: Quinoxaline derivatives, including this compound, exhibit broad-spectrum antimicrobial activity.
Antiviral Activity: Some derivatives have shown promising antiviral activity in vitro.
Industry:
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For instance, phenylisoxazole quinoxalin-2-amine hybrids inhibit α-amylase and α-glucosidase enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity . The presence of the quinoxaline and isoxazole groups is crucial for achieving high binding energy with the target proteins .
Comparison with Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Carbadox: An antimicrobial agent used in animal feed.
Uniqueness: N-(3-methoxypropyl)quinoxalin-2-amine is unique due to the presence of the methoxypropyl group, which enhances its chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its broad-spectrum biological activity make it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-(3-methoxypropyl)quinoxalin-2-amine |
InChI |
InChI=1S/C12H15N3O/c1-16-8-4-7-13-12-9-14-10-5-2-3-6-11(10)15-12/h2-3,5-6,9H,4,7-8H2,1H3,(H,13,15) |
InChI Key |
CLQKPKIBSBIQSU-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
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